

# Spectroscopic Characterization of N-Methyl-N-phenylglycine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Methyl-*N*-phenylglycine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-N-phenylglycine**, a key intermediate in various synthetic applications. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a combination of data from closely related compounds—N-Phenylglycine and N-Methylglycine (Sarcosine)—and predicted values based on established spectroscopic principles. This approach offers a robust reference for the identification and characterization of **N-Methyl-N-phenylglycine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **N-Methyl-N-phenylglycine**, with comparative data from related structures.

## $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **N-Methyl-N-phenylglycine** is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine backbone, and the N-methyl protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm) for N-Methyl-N-phenylglycine	Reported Chemical Shift ( $\delta$ , ppm) for N-Phenylglycine	Reported Chemical Shift ( $\delta$ , ppm) for N-Methylglycine (Sarcosine)
Phenyl-H (ortho, meta, para)	6.7 - 7.3	~6.6 - 7.2	-
Methylene (-CH <sub>2</sub> -)	~4.1	~3.9	~3.0
N-Methyl (-NCH <sub>3</sub> )	~3.0	-	~2.7
Carboxylic Acid (-COOH)	10.0 - 12.0 (broad)	10.0 - 12.0 (broad)	10.0 - 12.0 (broad)

## <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon environment within **N-Methyl-N-phenylglycine**.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm) for N-Methyl-N-phenylglycine	Reported Chemical Shift ( $\delta$ , ppm) for N-Phenylglycine	Reported Chemical Shift ( $\delta$ , ppm) for N-Methylglycine (Sarcosine)
Carboxylic Acid (-COOH)	~172	~173	~174
Phenyl C-N	~148	~147	-
Phenyl C-H (ortho, meta, para)	113 - 130	113 - 129	-
Methylene (-CH <sub>2</sub> -)	~55	~47	~50
N-Methyl (-NCH <sub>3</sub> )	~37	-	~35

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for **N-Methyl-N-phenylglycine**.

Functional Group	Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> ) for N-Methyl-N-phenylglycine	Reported Absorption Range (cm <sup>-1</sup> ) for N-Phenylglycine	Reported Absorption Range (cm <sup>-1</sup> ) for N-Methylglycine (Sarcosine)
Carboxylic Acid	O-H stretch	2500 - 3300 (broad)	2500 - 3300 (broad)	2500 - 3300 (broad)
Carboxylic Acid	C=O stretch	1700 - 1725	~1710	~1720
Aromatic Ring	C=C stretch	1450 - 1600	1450 - 1600	-
Aromatic Ring	C-H bend (out-of-plane)	690 - 900	690 - 900	-
Amine	C-N stretch	1200 - 1350	1200 - 1350	1100 - 1300
Alkane	C-H stretch	2850 - 3000	2850 - 3000	2850 - 3000

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Methyl-N-phenylglycine** (Molecular Weight: 165.19 g/mol), the following data are expected.

Analysis Type	Predicted m/z Values for N-Methyl-N-phenylglycine	Reported m/z Values for N-Phenylglycine	Reported m/z Values for N-Methylglycine (Sarcosine)
Molecular Ion (M <sup>+</sup> )	165	151	89
Major Fragments	120 ([M-COOH] <sup>+</sup> ), 106 ([M-CH <sub>2</sub> COOH] <sup>+</sup> ), 91 ([C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )	106 ([M-COOH] <sup>+</sup> ), 93 ([C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )	44 ([M-COOH] <sup>+</sup> ), 30 ([CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> )

# Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Temperature: 298 K.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.

## IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer a portion of the powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

## Mass Spectrometry

#### Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

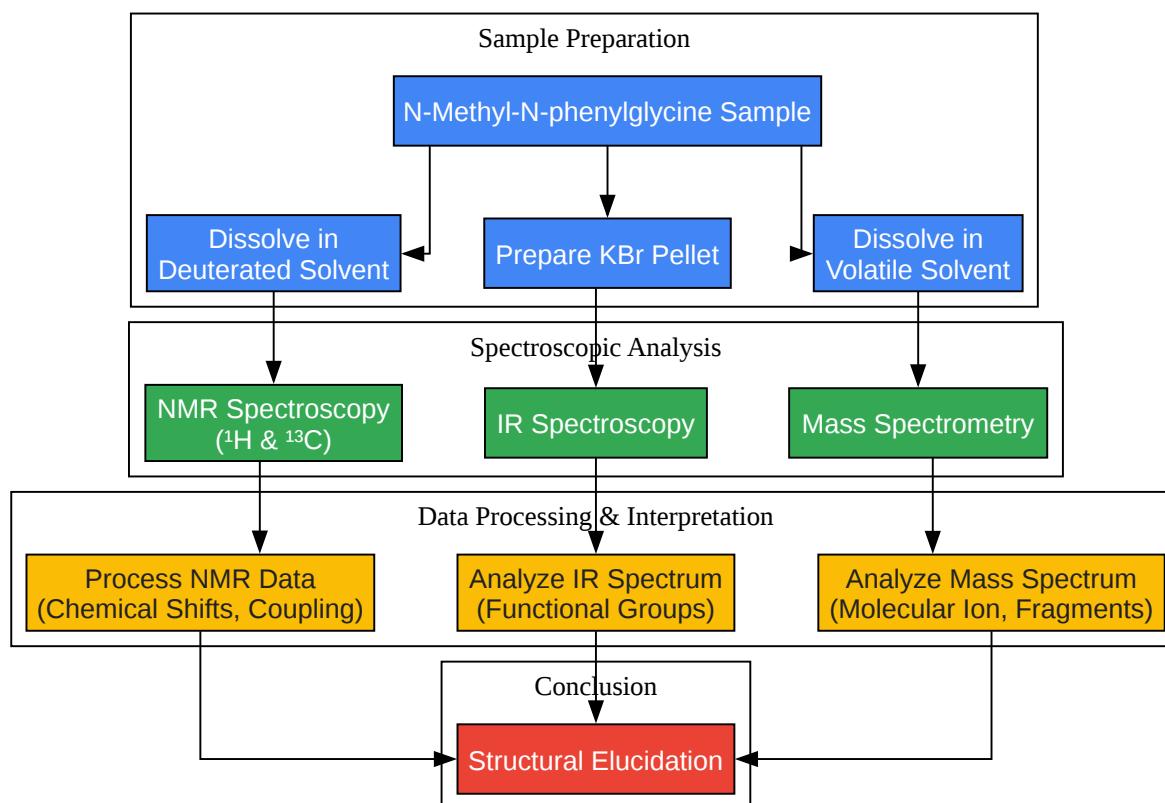
#### Data Acquisition (EI-MS):

- Instrument: Mass Spectrometer with an Electron Ionization source.
- Ionization Energy: 70 eV.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Mass Range: m/z 40-500.
- Scan Speed: 1-2 scans per second.
- The instrument is operated under high vacuum.[1][3]

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Methyl-N-phenylglycine**.



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Caption: General workflow for the spectroscopic analysis of **N-Methyl-N-phenylglycine**.

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## References

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